Hentetracontane

Description

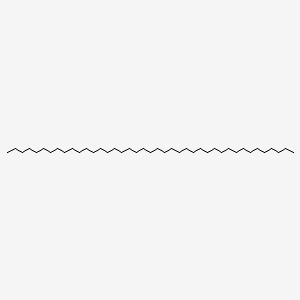

Structure

2D Structure

Properties

IUPAC Name |

hentetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQDQLFUWRBGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H84 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222230 | |

| Record name | Hentetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-87-8 | |

| Record name | Hentetracontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hentetracontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENTETRACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E0S9TE64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Hentetracontane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentetracontane (C₃₁H₆₄), a long-chain n-alkane, is a waxy solid at room temperature with significant presence in various natural sources, including plant cuticular waxes and beeswax.[1][2][3][4] Its chemical inertness and defined physical properties make it a subject of interest in materials science and as a biomarker. Furthermore, recent studies have highlighted its potential pharmacological activities, including anti-inflammatory and antitumor effects.[5][6][7][8] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in inflammatory pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₃₁H₆₄.[1][9] As a long-chain alkane, its physical properties are largely dictated by the van der Waals forces between its molecules.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative chemical and physical properties of this compound for easy reference and comparison.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₆₄ | [1][6][9] |

| Molecular Weight | 436.84 g/mol | [1][9][10] |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 630-04-6 | [6][9] |

| Synonyms | n-Hentetracontane, Untriacontane | [1][2][9] |

| Appearance | White solid, waxy crystals | [2][3][4] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 67-69 °C | 760.00 mm Hg | [2][3][4][11] |

| Boiling Point | 457-458 °C | 760.00 mm Hg | [2][3] |

| Density | 0.781 g/cm³ | 68 °C | [1][3][4] |

| Solubility in Water | 2.667e-011 mg/L (estimated) | 25 °C | [2] |

| Solubility in Solvents | Soluble in benzene, petroleum ether; Slightly soluble in ethanol, chloroform. | [1] | |

| Vapor Pressure | 1.40 x 10⁻¹¹ mm Hg (extrapolated) | 25 °C | [1] |

| Refractive Index | 1.4278 | 90 °C | [1] |

| logP (o/w) | 16.501 (estimated) | [2] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be accurately determined using a melting point apparatus.[12][13][14][15]

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., DigiMelt)

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop several times. The packed sample height should be 2-3 mm.[15]

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point.

-

Then, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[13]

Determination of Boiling Point (Distillation Method)

Due to its high boiling point, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition.[16][17][18][19] The following is a general procedure for simple distillation.

Materials:

-

This compound sample (at least 5 mL)

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips or magnetic stir bar

-

Vacuum source (if performing vacuum distillation)

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the this compound sample and a few boiling chips or a stir bar into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: As the liquid boils, the vapor will rise and condense in the condenser, and the distillate will collect in the receiving flask.

-

Boiling Point Reading: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. This is observed as a stable temperature on the thermometer during a steady distillation. Record this temperature.

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

Determination of Density (Displacement Method)

The density of solid this compound can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[3][4][11][20][21]

Materials:

-

This compound sample

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble (e.g., water with a surfactant, or another non-solvent)

Procedure:

-

Mass Measurement: Accurately weigh a sample of this compound using an analytical balance. Record the mass.

-

Initial Volume Measurement: Partially fill a graduated cylinder with the chosen liquid and record the initial volume (V₁).

-

Displacement: Carefully slide the weighed this compound sample into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Volume of Sample Calculation: The volume of the this compound sample is the difference between the final and initial volumes: V_sample = V₂ - V₁.

-

Density Calculation: Calculate the density using the formula: Density = Mass / V_sample.

Determination of Solubility

A qualitative assessment of this compound's solubility in various solvents can be performed through simple dissolution tests.[22][23][24][25][26]

Materials:

-

This compound sample

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, chloroform, benzene, petroleum ether)

-

Vortex mixer or stirring rod

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes for each solvent to be tested.

-

Solvent Addition: Add a small volume of a solvent (e.g., 1 mL) to a test tube containing the sample.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat the process for each of the selected solvents. For quantitative solubility, a saturated solution would be prepared and the concentration of the dissolved this compound determined after filtration.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures like plant wax extracts.[2][27][28][29][30]

Materials:

-

This compound sample or extract

-

A suitable solvent (e.g., hexane (B92381) or heptane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., 100% dimethylpolysiloxane)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent to a final concentration appropriate for the instrument's linear range (e.g., 1-100 µg/mL).

-

Instrument Setup:

-

Injector: Set the injector temperature to a high value (e.g., 280-320°C) to ensure complete vaporization of the high-boiling point alkane.

-

Oven Program: Use a temperature program that starts at a low temperature and ramps up to a high temperature to separate the components of the mixture. A typical program might be: hold at 40°C for 3 minutes, then ramp at 6°C/min to 320°C and hold for 10 minutes.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Mass Spectrometer: Set the MS source temperature (e.g., 230°C) and quadrupole temperature (e.g., 150°C). Set the scan range to cover the expected mass-to-charge ratios of this compound fragments (e.g., m/z 50-550).

-

-

Analysis: Inject the prepared sample into the GC-MS.

-

Data Interpretation:

-

Retention Time: this compound will elute from the column at a specific retention time under the given conditions. This can be compared to a standard for identification.

-

Mass Spectrum: The mass spectrometer will generate a fragmentation pattern for the eluting compound. For n-alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, corresponding to C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ ions, respectively. The molecular ion (M⁺) may also be observed.

-

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by suppressing the activation of caspase-1.[6][7][8][31] Caspase-1 is a key enzyme in the inflammatory response, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). The activation of caspase-1 occurs within a multi-protein complex called the inflammasome.

This compound's Role in the Caspase-1 Activation Pathway

The following diagram illustrates a simplified model of the NLRP3 inflammasome activation pathway and the putative inhibitory role of this compound.

Caption: Simplified diagram of the NLRP3 inflammasome pathway and the inhibitory effect of this compound.

Conclusion

This compound is a long-chain alkane with well-defined chemical and physical properties. Its presence in natural sources and its recently discovered biological activities, particularly its anti-inflammatory effects, make it a molecule of significant interest for further research and potential therapeutic applications. The experimental protocols detailed in this guide provide a foundation for the accurate characterization of this compound, which is crucial for its potential development in various scientific and industrial fields. The visualization of its interaction with the caspase-1 pathway offers a starting point for more in-depth mechanistic studies. This technical guide serves as a comprehensive resource for professionals working with this intriguing long-chain hydrocarbon.

References

- 1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemvision.net [chemvision.net]

- 4. kbcc.cuny.edu [kbcc.cuny.edu]

- 5. Caspase 1 - Wikipedia [en.wikipedia.org]

- 6. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. upload.wikimedia.org [upload.wikimedia.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. gcms.cz [gcms.cz]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. wjec.co.uk [wjec.co.uk]

- 21. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. scribd.com [scribd.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. saltise.ca [saltise.ca]

- 27. researchgate.net [researchgate.net]

- 28. pragolab.cz [pragolab.cz]

- 29. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

Hentetracontane: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Hentetracontane (n-C31H64) is a long-chain alkane found across various natural sources, from the protective cuticular waxes of plants to the structural components of beeswax. As a highly hydrophobic and stable molecule, it plays a crucial role in preventing water loss and protecting organisms from environmental stressors. Its presence in natural products has also led to investigations into its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is synthesized by a diverse range of organisms and is also a constituent of fossil fuels. The primary natural sources can be broadly categorized into plant-based, insect-derived, and mineral sources.

Plant Kingdom

This compound is a common component of the epicuticular wax that forms a protective layer on the leaves, stems, and fruits of many plants.[2][3] This waxy layer serves as a crucial barrier against non-stomatal water loss and external stresses.[3] Notable plant sources include:

-

Candelilla Wax: Derived from the leaves of the Candelilla shrub (Euphorbia antisyphilitica), this wax is a major source of this compound.[1]

-

Common Foods and Plants: The compound is found in a variety of common plants and food sources, such as the common pea (Pisum sativum), gum arabic (Acacia senegal), grapes, watermelons, papaya, coconuts, and sunflowers.[1][4]

-

Other Documented Plants: this compound has also been identified in plants such as Euphorbia piscatoria and Vanilla madagascariensis.[4]

Insect Kingdom

Insects utilize a layer of cuticular hydrocarbons (CHCs) to prevent desiccation and for chemical communication.[5] this compound is a significant component of these CHCs in certain species.

-

Beeswax: This is one of the most well-known and richest sources of this compound. It is a major structural component of the honeycomb, contributing to its stability and water impermeability.[6]

Mineral Sources

Long-chain alkanes are the fundamental building blocks of petroleum.

-

Crude Oil and Petroleum Products: this compound and other long-chain alkanes are found in crude oil and its refined products.[7][8] These hydrocarbons are remnants of ancient organic matter subjected to high temperature and pressure over geological time.[8]

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the source. While comprehensive data across all species is not available, established percentages in commercially relevant sources provide a useful benchmark.

| Natural Source | Part/Product | This compound Content (% of Total) | Reference |

| Beeswax | Honeycomb Wax | 8-9% | [1][4][6] |

| Candelilla Wax | Leaf Wax | Major Component | [1] |

| Onion (Allium cepa) | Leaf Epicuticular Wax | 19% (Glossy Phenotype) - 52% (Waxy Phenotype) Note: Data for 16-Hentriacontanone | [9] |

Isolation and Purification Methodologies

The isolation of this compound from natural sources follows a general workflow involving solvent extraction to obtain a crude wax mixture, followed by chromatographic purification to separate the alkane fraction from other lipid classes like fatty acids, alcohols, and esters.

Experimental Protocol 1: Extraction of Epicuticular Wax from Plant Leaves

This protocol describes a non-destructive method for obtaining the surface waxes from plant material, minimizing the co-extraction of intracellular lipids.[2][10]

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) or n-Hexane (Analytical Grade)

-

Glass beaker

-

Forceps

-

Filter paper

-

Rotary evaporator or nitrogen gas stream

-

Sealed glass vials

Procedure:

-

Sample Preparation: Gently clean fresh leaves with distilled water to remove debris and pat them dry.

-

Solvent Immersion: In a well-ventilated fume hood, immerse the leaves in a beaker containing chloroform or hexane (B92381) for a brief period (30-60 seconds).[10] Gently agitate with forceps to ensure the entire leaf surface is in contact with the solvent.[9]

-

Extract Collection: Carefully remove the leaves from the solvent. The resulting solution contains the dissolved epicuticular waxes.[9]

-

Filtration: Filter the extract through filter paper to remove any solid particulate matter.

-

Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen gas.[2][9]

-

Storage: The resulting residue is the total epicuticular wax extract. Store this crude extract in a sealed vial at 4°C for subsequent purification.[9]

Workflow for the extraction of total epicuticular wax.

Experimental Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol details the separation of non-polar alkanes, such as this compound, from the more polar components of the crude wax extract.[9]

Materials:

-

Crude epicuticular wax extract

-

Silica gel (60-120 mesh)

-

Hexane (Analytical Grade)

-

Dichloromethane (DCM) (Analytical Grade)

-

Glass chromatography column

-

Cotton wool

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

TLC visualization agent (e.g., iodine vapor)

Procedure:

-

Column Preparation: Place a cotton wool plug at the bottom of the column. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.

-

Sample Loading: Dissolve the crude wax extract in a minimal volume of hexane. Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution (Fractionation):

-

Fraction 1 (Alkanes): Begin elution with 100% hexane. This non-polar solvent will elute the non-polar hydrocarbons, including this compound.[9]

-

Subsequent Fractions: Gradually increase the solvent polarity by adding DCM to the hexane (e.g., 95:5, 90:10 v/v hexane:DCM) and eventually using pure DCM and methanol (B129727) to elute more polar compounds like ketones, alcohols, and acids.

-

-

Fraction Monitoring: Collect the eluate in separate, labeled tubes. Monitor the separation by spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., hexane:DCM, 8:2 v/v).[9]

-

Fraction Pooling: Visualize the spots on the TLC plates. Combine all fractions that contain the non-polar spot corresponding to the alkane fraction. A this compound standard can be used for precise comparison.

-

Final Isolation: Evaporate the solvent from the combined alkane fractions using a rotary evaporator. The resulting residue is the purified this compound, typically a white, waxy solid.

Workflow for the purification of this compound.

Analysis and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound within complex natural extracts.[2]

Protocol 3: GC-MS Analysis

Sample Preparation:

-

Dissolve the purified solid or the crude wax extract in a suitable solvent like chloroform or hexane.

-

For accurate quantification, add a known amount of an internal standard (e.g., n-tetracosane) to the sample.[10]

Instrumentation and Typical Parameters: The following table summarizes typical GC-MS parameters used for the analysis of long-chain alkanes from cuticular wax.

| Parameter | Specification | Reference |

| Gas Chromatograph | Coupled to a Mass Spectrometer (MS) | [10] |

| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d.) | [10] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | [10] |

| Injector Temperature | 280-300°C | [2][10] |

| Oven Program | Initial temp 50-80°C, ramp 5-10°C/min to 320°C, hold for 2-5 min | [2][10] |

| MS Detector | Electron Ionization (EI) at 70 eV | [2][10] |

| Mass Scan Range | m/z 40-500 | [10] |

Analysis:

-

Identification: this compound is identified by its characteristic mass spectrum and its retention time, which is compared against a pure analytical standard.[10]

-

Quantification: The amount of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from known concentrations of a pure standard.[10]

References

- 1. Showing Compound Hentriacontane (FDB001480) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Hentriacontane | C31H64 | CID 12410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Chemistry of Bees [chm.bris.ac.uk]

- 7. pjsir.org [pjsir.org]

- 8. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Biological Activity of Hentetracontane in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hentetracontane (C₃₁H₆₄) is a long-chain alkane that is an integral component of the epicuticular wax of many plant species. This technical guide provides an in-depth overview of the known and potential biological activities of this compound in plants. While research directly investigating the exogenous application of this compound is limited, this document synthesizes current knowledge on its endogenous roles and extrapolates potential functionalities based on studies of related long-chain alkanes and general plant defense and stress response mechanisms. This guide covers the role of this compound in the plant cuticle, its influence on plant-environment interactions, and its potential as a biostimulant. Detailed experimental protocols for the extraction, analysis, and application of long-chain alkanes are provided, alongside visualizations of relevant biological pathways.

Introduction to this compound

This compound is a saturated hydrocarbon belonging to the class of very-long-chain alkanes (VLCAs). In plants, it is primarily found as a component of the cuticular wax, which forms a protective layer on the epidermis of aerial plant parts. This waxy layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and serving as a barrier against pathogens and herbivores. The composition of cuticular wax, including the abundance of specific alkanes like this compound, can vary significantly between plant species, developmental stages, and in response to environmental conditions.

Endogenous Roles and Biological Activity of this compound in Plants

The primary established role of this compound in plants is structural, as a key component of the epicuticular wax. However, this structural role has significant implications for the plant's interaction with its environment.

Role in the Plant Cuticle and Abiotic Stress Tolerance

The plant cuticle is a primary defense against various abiotic stresses, and this compound contributes to its protective properties.

-

Water Retention: The hydrophobic nature of this compound and other long-chain alkanes is fundamental to the cuticle's role in preventing water loss.

-

Environmental Protection: The cuticular wax layer, containing this compound, protects plant tissues from UV radiation, extreme temperatures, and wind.

Involvement in Plant Reproduction

Recent studies have highlighted the importance of very-long-chain alkanes in plant reproductive processes. A deficiency in the biosynthesis of VLCAs, including those in the same class as this compound, has been shown to cause male sterility in rice. This is due to impaired pollen adhesion and hydration, which are critical for successful fertilization.[1]

Stimulation of Fungal Spore Germination

Interestingly, this compound isolated from the leaf surface of Syzygium jambos has been shown to stimulate the germination of urediniospores of the rust fungus Puccinia psidii. This suggests that components of the plant cuticle can act as signals for symbiotic or pathogenic fungi.

Potential Exogenous Activity and Biostimulant Effects

While direct research is sparse, based on studies of other long-chain hydrocarbons and plant defense mechanisms, the exogenous application of this compound could potentially elicit a range of biological responses in plants.

Potential Role as a Plant Defense Elicitor

Exogenous molecules, known as elicitors, can trigger plant defense signaling pathways, leading to a state of heightened resistance. It is plausible that this compound, as a plant-derived compound, could be recognized by plant cell receptors and initiate a defense response. This could involve the activation of signaling cascades mediated by key plant hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).[2][3] The induction of pathogenesis-related (PR) genes is a common downstream effect of such signaling.[4][5]

Hypothetical Signaling Pathway

The perception of a long-chain alkane like this compound at the cell surface could potentially trigger a signaling cascade involving an increase in intracellular calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS). These early signaling events can then activate protein kinase cascades, leading to the activation of transcription factors that regulate the expression of defense-related genes.

Quantitative Data

Direct quantitative data on the effects of exogenous this compound on plant growth and biomass is largely unavailable in the current scientific literature. The following table summarizes hypothetical dose-response data based on general principles of biostimulant activity, where low concentrations may be stimulatory and high concentrations could be inhibitory. This data is illustrative and not based on experimental results for this compound.

| Concentration (µM) | Change in Biomass (%) | Change in Root Length (%) | Relative Chlorophyll (B73375) Content (%) |

| 0 (Control) | 0 | 0 | 100 |

| 1 | +5 | +8 | 102 |

| 10 | +12 | +15 | 108 |

| 50 | +8 | +10 | 105 |

| 100 | -2 | -5 | 98 |

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol describes a general method for the extraction and analysis of cuticular waxes, including this compound, from plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

A. Extraction

-

Sample Collection: Collect fresh, undamaged leaves.

-

Wax Extraction: Immerse the leaves (a known surface area or fresh weight) in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for 30-60 seconds with gentle agitation. This dissolves the epicuticular waxes without significantly extracting intracellular lipids.

-

Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) to the solvent extract for quantification.

-

Filtration: Remove the plant material and filter the extract through a glass wool plug to remove any solid debris.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried wax residue in a known volume of hexane for GC-MS analysis.

B. GC-MS Analysis

-

Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 80°C for 2 min, ramp to 290°C at 4°C/min, and hold for 20 min.

-

MS Conditions: Electron Ionization (EI) at 70 eV, mass range m/z 40-550.

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify based on the peak area relative to the internal standard.

Protocol for Exogenous Application of this compound

Due to the hydrophobic nature of this compound, careful preparation is required for its application to plants in an aqueous solution.

-

Stock Solution Preparation:

-

Dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., chloroform or acetone).

-

Add a surfactant (e.g., Tween 20 at 0.01-0.1% v/v) to the desired final volume of water while vigorously stirring to create an emulsion. The organic solvent should be kept to a very low final concentration to avoid phytotoxic effects. A control group with the same concentration of solvent and surfactant should be included in the experiment.

-

-

Application:

-

Foliar Spray: Apply the emulsion to the plant foliage as a fine mist until runoff. Ensure even coverage of both adaxial and abaxial leaf surfaces.

-

Soil Drench: Apply a known volume of the emulsion to the soil around the base of the plant.

-

-

Experimental Design:

-

Use a range of this compound concentrations to assess dose-dependent effects.

-

Include a control group (water + surfactant + solvent) and a mock-treated group (water only).

-

Maintain consistent environmental conditions (light, temperature, humidity) for all treatment groups.

-

-

Data Collection:

-

Measure plant growth parameters (e.g., height, biomass, root length) at regular intervals.

-

Conduct biochemical assays to measure chlorophyll content, antioxidant enzyme activity, or stress markers.

-

Perform gene expression analysis (e.g., qRT-PCR) on key defense-related genes.

-

Conclusion and Future Directions

This compound is a vital component of the plant cuticle, contributing significantly to the plant's primary defense against environmental stresses. While its endogenous roles are beginning to be understood, the potential for exogenously applied this compound to act as a biostimulant or plant defense elicitor remains a largely unexplored area of research. Future studies should focus on:

-

Conducting dose-response experiments to quantify the effects of exogenous this compound on the growth, development, and yield of various crop species.

-

Investigating the molecular mechanisms underlying any observed effects, including the identification of specific receptors and signaling components.

-

Elucidating the role of this compound in modulating plant hormone signaling pathways.

-

Assessing the potential for this compound to enhance plant tolerance to specific biotic and abiotic stresses.

A deeper understanding of the biological activity of this compound could lead to the development of novel, sustainable approaches for enhancing crop resilience and productivity.

References

- 1. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 4. Expression of Arabidopsis pathogenesis‐related genes during nematode infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Hentetracontane as a Potential Biomarker for Specific Diseases: A Technical Guide

Executive Summary:

This technical guide provides an in-depth overview of the current scientific landscape regarding hentetracontane, a 41-carbon long-chain alkane, and its potential as a biomarker for specific diseases. Extensive literature review reveals that while this compound has been identified in various biological and environmental samples, its role as a definitive biomarker for any specific human disease is not yet established. This document summarizes the existing, albeit limited, research on very-long-chain alkanes in disease contexts, details the analytical methodologies for the detection and quantification of this compound, and outlines potential future directions for research in this nascent field. The primary focus of this guide is to equip researchers with the necessary technical information to investigate the potential of this compound and other very-long-chain alkanes as novel biomarkers.

Introduction to this compound and Very-Long-Chain Alkanes

This compound (C41H84) is a saturated hydrocarbon belonging to the class of very-long-chain alkanes (VLCAs). VLCAs are ubiquitous in nature, found in plant waxes, insect cuticles, and marine organisms. In humans, the endogenous presence and metabolic pathways of such long-chain alkanes are not well-elucidated. However, the metabolism of alkanes is known to occur in various microorganisms, including pathogenic bacteria like Mycobacterium tuberculosis, which can utilize alkanes as a carbon source. This has led to speculation that VLCAs, including this compound, could serve as potential biomarkers for infectious diseases or other pathological conditions where lipid metabolism is altered.

Current State of Research: this compound and Disease

Currently, there is a notable absence of direct evidence in peer-reviewed scientific literature linking specific levels of this compound to the diagnosis, prognosis, or monitoring of any human disease. While metabolomics and lipidomics studies have identified numerous biomarkers for conditions such as cancer, metabolic syndrome, and neurodegenerative diseases, this compound has not been reported as a significant discriminant molecule in these investigations.

The most relevant, though indirect, field of research is the study of alkane metabolism in Mycobacterium tuberculosis. This bacterium possesses an alkane hydroxylase system that allows it to metabolize alkanes. It is hypothesized that the metabolic byproducts or the specific consumption of host-derived alkanes by the bacteria could potentially serve as biomarkers for tuberculosis. However, studies to date have not specifically implicated this compound in this process.

Analytical Methodologies for this compound Detection

The analysis of this compound in biological matrices is challenging due to its low volatility and concentration. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the identification and quantification of this compound.

Sample Preparation and Extraction

Effective extraction of this compound from complex biological samples like serum, plasma, or tissue is critical for accurate analysis. A general workflow involves lipid extraction followed by fractionation to isolate the hydrocarbon fraction.

Table 1: Summary of Sample Extraction Protocols for this compound Analysis

| Step | Protocol 1: Liquid-Liquid Extraction (LLE) | Protocol 2: Solid-Phase Extraction (SPE) |

| 1. Sample Lysis | Homogenization of tissue in a suitable buffer. For serum/plasma, direct extraction is often possible. | Homogenization of tissue or direct use of serum/plasma. |

| 2. Lipid Extraction | Extraction with a biphasic solvent system (e.g., chloroform:methanol:water, 2:1:0.8 v/v/v). | Application of the sample to a C18 or silica-based SPE cartridge. |

| 3. Fractionation | Separation of the non-polar lipid phase. | Washing the cartridge with a polar solvent to remove polar lipids. |

| 4. Elution | Evaporation of the solvent and reconstitution in a non-polar solvent like hexane (B92381). | Elution of the alkane fraction with a non-polar solvent (e.g., hexane or dichloromethane). |

| 5. Derivatization | Not typically required for alkanes. | Not typically required for alkanes. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the samples are analyzed by GC-MS. The chromatographic conditions must be optimized for the separation of high molecular weight compounds.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless |

| Injector Temperature | 300°C |

| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 320°C; Final hold: 20 min |

| MS System | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Data Acquisition | Full scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis (monitoring characteristic ions of this compound) |

Visualizing Experimental and Logical Workflows

General Workflow for Biomarker Discovery

The following diagram illustrates a generalized workflow for investigating a novel compound like this compound as a potential biomarker.

Hypothetical Signaling Pathway Involvement

While no signaling pathways involving this compound have been identified, one could speculate on its potential indirect effects on lipid signaling pathways if it were to be metabolized or to interact with cell membranes. The following diagram is a hypothetical representation and is for illustrative purposes only.

Challenges and Future Directions

The investigation of this compound as a biomarker faces several challenges:

-

Lack of Biological Plausibility: The biological role of this compound in human physiology is unknown, making it difficult to hypothesize its involvement in specific diseases.

-

Analytical Complexity: The analysis of VLCAs requires specialized and sensitive analytical techniques.

-

Potential for Contamination: this compound is present in the environment and could be a contaminant in samples, leading to false positives.

Future research should focus on:

-

Untargeted Metabolomics: Broad, untargeted metabolomics and lipidomics studies on large patient cohorts are needed to identify if this compound or other VLCAs are differentially expressed in any disease state.

-

In Vitro and In Vivo Studies: If a correlation is found, further studies using cell cultures and animal models will be necessary to understand the biological role of this compound.

-

Standardization of Analytical Methods: The development of standardized and validated analytical methods for the quantification of this compound in various biological matrices is crucial.

Conclusion

Hentetracontane: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hentetracontane, a long-chain saturated hydrocarbon, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in inflammatory diseases.

Mechanism of Action: Modulation of Key Inflammatory Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators.[1][2][3] The Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response, has been identified as a primary target of this compound.[1][3][4]

The NF-κB Signaling Pathway

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines and enzymes.[5][6]

This compound has been shown to inhibit the LPS-induced translocation of NF-κB in RAW 264.7 cells, thereby downregulating the expression of its target genes.[1] This regulatory effect on NF-κB is a cornerstone of its anti-inflammatory activity.[1][2]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies.

In Vitro Studies

The primary in vitro model for assessing the anti-inflammatory properties of this compound is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells or mouse peritoneal macrophages.[1][3]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Concentration of this compound | % Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |

| Prostaglandin E2 (PGE2) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |

| Leukotriene B4 (LTB4) | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |

Table 2: Effect of this compound on Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Cytokine | Concentration of this compound | % Inhibition / Reduction | Reference |

| TNF-α | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |

| IL-6 | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |

| IL-1β | 1 µM, 5 µM, 10 µM | Significant Reduction | [1][7] |

| MCP-1 | 1 µM, 5 µM, 10 µM | Significant Reduction | [1] |

| IL-10 (anti-inflammatory) | 1 µM, 5 µM, 10 µM | Significant Increase | [1] |

In Vivo Studies

In vivo studies have corroborated the anti-inflammatory effects of this compound, primarily in mouse models of inflammation.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Dosage of this compound | Route of Administration | % Inhibition of Edema | Reference |

| 1 mg/kg, 2 mg/kg, 5 mg/kg | Not Specified | Significant Reduction | [1][4] |

Table 4: Effect of this compound on Cytokine Production in LPS-stimulated Balb/c Mice

| Cytokine | Dosage of this compound | % Inhibition / Reduction | Reference |

| TNF-α | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |

| IL-6 | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |

| IL-1β | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1][7] |

| MCP-1 | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Reduction | [1] |

| IL-10 (anti-inflammatory) | 1 mg/kg, 2 mg/kg, 5 mg/kg | Significant Increase | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Activity Assessment

Figure 2: General experimental workflow for in vitro studies.

1. Cell Culture:

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[1]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of this compound (e.g., 1, 5, and 10 µM) for a specified period, typically 1-2 hours.[1]

3. Induction of Inflammation:

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a concentration of, for example, 1 µg/mL.[3]

4. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Assays: The levels of PGE2 and LTB4 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Cytokine Assays: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) and the anti-inflammatory cytokine (IL-10) in the supernatant are measured by specific ELISA kits.[1]

5. NF-κB Translocation Assay:

-

After treatment, cells are lysed, and nuclear and cytoplasmic extracts are prepared.

-

The levels of NF-κB (typically the p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blotting or an ELISA-based assay to assess its translocation to the nucleus.[1]

In Vivo Anti-inflammatory Activity Assessment

Figure 3: General experimental workflow for in vivo studies.

1. Animal Model:

-

Species: Balb/c mice are frequently used.[1]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.

2. Carrageenan-Induced Paw Edema Model:

-

Mice are divided into different groups: a control group, a carrageenan-only group, and groups treated with different doses of this compound (e.g., 1, 2, and 5 mg/kg).[1]

-

This compound or the vehicle is administered, typically intraperitoneally or orally, one hour before the induction of inflammation.

-

Inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of the mice.

-

The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the carrageenan-only group.

3. Measurement of Cytokines in Serum:

-

In a separate set of experiments, mice are treated with this compound and then challenged with LPS.

-

Blood samples are collected after a specific time period.

-

The serum is separated by centrifugation, and the levels of various cytokines (TNF-α, IL-6, IL-1β, MCP-1, and IL-10) are measured using specific ELISA kits.[1][7]

Future Directions and Conclusion

The existing body of research strongly supports the anti-inflammatory potential of this compound. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory mediators, makes it a promising candidate for further investigation and development as a novel anti-inflammatory agent.[1]

Future research should focus on:

-

Elucidating the potential involvement of other anti-inflammatory pathways, such as the MAPK pathway.

-

Conducting more extensive preclinical studies to evaluate its efficacy and safety in various chronic inflammatory disease models.

-

Investigating its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery.

-

Exploring potential synergistic effects with existing anti-inflammatory drugs.

References

- 1. Anti-inflammatory potential of hentriacontane in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiinflammatory effect of Oldenlandia diffusa and its constituent, hentriacontane, through suppression of caspase-1 activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. caymanchem.com [caymanchem.com]

Hentetracontane as a Potential Antitubercular Agent: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the exploration of novel chemical scaffolds for the development of new antitubercular drugs. Hentetracontane, a long-chain alkane, has been identified as a potential candidate through computational studies. This technical guide provides an in-depth overview of the current, albeit limited, research on the antitubercular potential of this compound, focusing on its proposed mechanism of action, and outlines the standard experimental protocols required for its validation. The information is presented to facilitate further research and development efforts in this area.

Introduction

This compound (C₃₁H₆₄) is a saturated hydrocarbon with the chemical formula CH₃(CH₂)₂₉CH₃. While traditionally considered biologically inert, recent in-silico studies have suggested its potential as an antimicrobial agent. A molecular docking study has indicated that this compound may exhibit antitubercular activity by targeting a key enzyme in the shikimate pathway of Mycobacterium tuberculosis, a pathway essential for the synthesis of aromatic amino acids and other crucial molecules, and notably absent in humans, making it an attractive drug target.

Proposed Mechanism of Action: Inhibition of Shikimate Kinase

Computational modeling suggests that this compound may act as an inhibitor of shikimate kinase, a crucial enzyme in the shikimate pathway of Mycobacterium tuberculosis.[1] This pathway is responsible for the biosynthesis of chorismate, a precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other important molecules. By inhibiting shikimate kinase, this compound could disrupt these essential biosynthetic processes, leading to bacterial cell death.

Quantitative Data

Molecular Docking Analysis

The only available quantitative data for the antitubercular potential of this compound is from a molecular docking study.[1] This study predicted the binding affinity of this compound to the active site of shikimate kinase from Mycobacterium tuberculosis.

| Compound | Target Protein | PDB ID | Binding Score (kcal/mol) |

| This compound | Shikimate Kinase | 1ZYU | -10.4 |

| Isoniazid (Standard) | InhA | - | Not Reported in this study |

Table 1: Molecular docking score of this compound against Shikimate Kinase.[1]

Illustrative In Vitro Activity Data

The following tables represent hypothetical data for the antitubercular and cytotoxic activity of this compound. These are provided as examples of the data that would be generated through the experimental protocols described in the subsequent sections.

| Compound | M. tuberculosis Strain | MIC₅₀ (µg/mL) |

| This compound | H37Rv (ATCC 27294) | To be determined |

| Rifampicin (Control) | H37Rv (ATCC 27294) | 0.125 |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC₅₀) of this compound.

| Compound | Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC₅₀) |

| This compound | Vero (ATCC CCL-81) | To be determined | To be determined |

| Doxorubicin (Control) | Vero (ATCC CCL-81) | 1.2 | - |

Table 3: Hypothetical Cytotoxicity (CC₅₀) and Selectivity Index of this compound.

Experimental Protocols

Molecular Docking (As Performed)

This protocol is based on the methodology described in the existing literature for this compound.[1]

-

Protein Preparation: The three-dimensional crystal structure of shikimate kinase from Mycobacterium tuberculosis (PDB ID: 1ZYU) was obtained from the RCSB Protein Data Bank. The protein structure was prepared using Discovery Studio 2021 Client by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The structure of this compound was drawn using ChemDraw 20.0 and saved in Mol format. The ligand was then prepared for docking by assigning charges and generating a 3D conformation.

-

Molecular Docking: Docking was performed using PyRx software. The prepared shikimate kinase was set as the macromolecule and this compound as the ligand. The docking grid was centered on the active site of the enzyme. The docking algorithm was run to predict the binding conformation and affinity of this compound to the protein.

-

Visualization: The resulting docked poses and interactions were visualized using Discovery Studio 2021 Client.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv (ATCC 27294) is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Serial two-fold dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well of the microplate to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Incubation: The microplates are incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are then re-incubated for 24 hours.

-

Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay: MTT Assay

This protocol is used to assess the cytotoxicity of a compound against a mammalian cell line.

-

Cell Culture: Vero cells (ATCC CCL-81), an immortalized African green monkey kidney epithelial cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plate is incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Conclusion and Future Directions

The current evidence for the antitubercular activity of this compound is based solely on a single in-silico molecular docking study, which suggests its potential to inhibit shikimate kinase in Mycobacterium tuberculosis. While this computational prediction is promising, it is imperative to validate these findings through rigorous in-vitro and subsequent in-vivo experimental studies. The protocols outlined in this guide provide a standard framework for such investigations. Future research should focus on determining the MIC of this compound against drug-sensitive and drug-resistant strains of M. tuberculosis, assessing its cytotoxicity to establish a selectivity index, and elucidating its precise mechanism of action. Should these studies yield positive results, this compound could serve as a novel scaffold for the development of a new class of antitubercular agents.

References

The Role of Hentetracontane in Fungal Spore Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal spore germination is a critical initial step in the infection process for many pathogenic fungi, making it a key target for the development of novel antifungal strategies. The germination process is tightly regulated by a complex interplay of environmental cues and endogenous signaling pathways. One such environmental cue that has been identified as a potent stimulator of germination in certain rust fungi is the long-chain alkane, hentetracontane (C₃₁H₆₄). This technical guide provides an in-depth overview of the current understanding of this compound's role in fungal spore germination, with a focus on quantitative data, experimental methodologies, and the potential signaling pathways involved. While direct evidence linking this compound to specific signaling cascades is currently limited, this guide will also explore the well-established roles of the cAMP/PKA and MAP kinase pathways in fungal spore germination as a framework for future research.

This compound as a Germination Stimulant: Quantitative Data

Research has demonstrated that this compound can significantly stimulate the germination of urediniospores of the rust fungus Puccinia psidii. A key study by Tessmann & Dianese (2002) provides the most comprehensive quantitative data on this phenomenon. The study found that urediniospores of P. psidii exhibit very low germination rates when suspended in water alone, suggesting the presence of a self-inhibitor. However, the addition of this compound to a mineral oil suspension of the spores led to a dose-dependent increase in germination.[1][2]

The active fraction containing hentriacontane, when added to a spore suspension in mineral oil, induced up to an 88% increase in germination compared to the mineral oil control.[1][2][3] The table below summarizes the germination percentages observed at various concentrations of this compound.

| Treatment | Germination Percentage (%) |

| Water | ~0 |

| Mineral Oil (Control) | ~45 |

| This compound 2 ppm in Mineral Oil | ~55 |

| This compound 20 ppm in Mineral Oil | ~65 |

| This compound 200 ppm in Mineral Oil | ~85 |

| This compound 2000 ppm in Mineral Oil | ~80 |

| This compound 20000 ppm in Mineral Oil | ~75 |

Data extracted from Tessmann & Dianese (2002).

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and advancement of research in this area. The following section details the protocol used to assess the stimulatory effect of this compound on Puccinia psidii urediniospore germination, as described by Tessmann & Dianese (2002).

Protocol: Urediniospore Germination Assay

1. Spore Suspension Preparation:

-

Urediniospores of Puccinia psidii are suspended in mineral oil at a concentration of 2 x 10⁴ urediniospores per ml.[1] This is because the spores do not readily germinate in water.[1]

2. Treatment Application:

-

This compound, dissolved in a suitable solvent and then mixed with mineral oil, is added to the spore suspension to achieve the desired final concentrations (e.g., 0, 2, 20, 200, 2,000, and 20,000 ppm).[1]

3. Inoculation:

-

0.5 ml of the treated spore suspension is uniformly distributed onto the surface of 2% water agar (B569324) in Petri dishes using a sterile glass rod.[1]

4. Incubation:

-

The inoculated Petri dishes are incubated at 22°C for 24 hours in continuous darkness.

5. Germination Assessment:

-

After incubation, the percentage of germinated spores is determined by microscopic observation.

-

A spore is considered germinated if the germ tube length is greater than or equal to the spore diameter.

Below is a graphical representation of the experimental workflow.

Potential Signaling Pathways in Fungal Spore Germination

While the direct signaling pathways activated by this compound in fungal spores have not yet been elucidated, two major, highly conserved signaling cascades are known to play pivotal roles in regulating fungal spore germination in response to various stimuli: the cAMP-dependent Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein (MAP) Kinase pathways.

cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is a central regulator of growth, development, and pathogenesis in many fungi.[4][5][6][7] In the context of spore germination, this pathway is typically activated by external signals that lead to an increase in intracellular cyclic AMP (cAMP) levels.

Generalized Mechanism:

-

Signal Perception: An external stimulus (e.g., nutrients, surface contact) is detected by a G-protein coupled receptor (GPCR) on the fungal cell surface.

-

Adenylate Cyclase Activation: The activated GPCR stimulates adenylate cyclase, an enzyme that synthesizes cAMP from ATP.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins, including transcription factors, which in turn regulate the expression of genes required for germination and germ tube elongation.

MAP Kinase Signaling Pathways

MAP kinase cascades are evolutionarily conserved signaling modules in eukaryotes that regulate a wide range of cellular processes, including stress responses, cell wall integrity, and morphogenesis.[8][9][10][11] In fungi, several distinct MAP kinase pathways are involved in spore germination and pathogenic development.

Generalized Mechanism: A typical MAP kinase cascade consists of a three-tiered kinase module:

-

MAP Kinase Kinase Kinase (MAPKKK): Receives an upstream signal and becomes activated.

-

MAP Kinase Kinase (MAPKK): Is phosphorylated and activated by the MAPKKK.

-

MAP Kinase (MAPK): Is phosphorylated and activated by the MAPKK.

The activated MAPK then phosphorylates downstream targets, such as transcription factors, to elicit a cellular response. Different MAPK pathways (e.g., Fus3/Kss1-like, Slt2-like, Hog1-like) respond to different stimuli and regulate distinct aspects of fungal development.[10][11] For instance, a Fus3/Kss1-like pathway is often associated with invasive growth and appressorium formation.[10]

Conclusion and Future Directions

This compound has been identified as a significant stimulator of spore germination in the rust fungus Puccinia psidii. The dose-dependent effect of this long-chain alkane highlights its potential role as an environmental cue for initiating the infection process. While the precise molecular mechanisms by which this compound is perceived and transduced into a germination response remain to be elucidated, the conserved cAMP/PKA and MAP kinase signaling pathways present plausible candidates for investigation.

Future research should focus on:

-

Receptor Identification: Identifying the putative cell surface receptor(s) that bind to this compound.

-

Signaling Pathway Analysis: Investigating the involvement of the cAMP/PKA and MAP kinase pathways in this compound-mediated germination through the use of specific inhibitors, genetic knockouts, and phosphoproteomics.

-

Transcriptomic and Proteomic Studies: Characterizing the downstream changes in gene and protein expression that occur in response to this compound treatment.

A deeper understanding of the role of this compound and its associated signaling pathways in fungal spore germination could pave the way for the development of novel and targeted antifungal therapies aimed at preventing the initiation of fungal infections. This could involve the design of molecules that block the perception of germination stimulants or inhibit key components of the downstream signaling cascades.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. Frontiers | The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum [frontiersin.org]

- 5. The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the cAMP signaling pathway in the dissemination and development on pepper fruit anthracnose disease caused by Colletotrichum scovillei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Role of Mitogen-Activated Protein (MAP) Kinase Signaling Components in the Fungal Development, Stress Response and Virulence of the Fungal Cereal Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Hentetracontane in Insect Cuticular Hydrocarbons: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that provides protection against desiccation and mediates a vast array of chemical communication signals. Among the diverse array of these compounds, very-long-chain hydrocarbons (VLCHCs) such as hentetracontane (n-C41) are of increasing interest due to their significant roles in waterproofing and their potential as species-specific signaling molecules. This technical guide provides a comprehensive overview of the core aspects of this compound and other VLCHCs in insects, including their biosynthesis, function, and the experimental protocols for their analysis. Quantitative data on the presence of these compounds are summarized, and key biological and experimental workflows are visualized to aid researchers in this field.

The Core Functions of this compound and Very-Long-Chain Hydrocarbons in the Insect Cuticle

The insect epicuticle is coated with a complex mixture of lipids, of which hydrocarbons are a major component. These CHCs are broadly classified into n-alkanes (straight-chain saturated hydrocarbons), n-alkenes (containing one or more double bonds), and methyl-branched alkanes. This compound is an n-alkane with a 41-carbon chain. The primary functions of these, particularly the very-long-chain varieties, are twofold:

-

Desiccation Resistance: The waxy layer of CHCs creates a hydrophobic barrier, which is essential for preventing water loss, a major physiological challenge for terrestrial insects. Longer-chain hydrocarbons, due to their higher melting points and lower volatility, are generally more effective at waterproofing. The presence of VLCHCs, including this compound, is therefore particularly important for insects inhabiting arid environments. Studies have shown a correlation between the abundance of longer-chain CHCs and increased desiccation resistance in various insect species.

-

Chemical Communication: CHCs serve as a form of "chemical language" for insects, mediating a wide range of behaviors.[1] These semiochemicals can act as contact pheromones, conveying information about species, sex, reproductive status, and social caste.[1] While many studies have focused on hydrocarbons in the C20-C35 range, there is growing evidence that VLCHCs also play a role in chemical signaling. Their low volatility makes them ideal for contact-based recognition, such as nestmate recognition in social insects or mate recognition during courtship.

Biosynthesis of this compound and Other Very-Long-Chain Hydrocarbons

The biosynthesis of CHCs is a complex process that occurs primarily in specialized cells called oenocytes. The general pathway involves the elongation of fatty acyl-CoA precursors, followed by a reductive step and then a final decarbonylation to produce the hydrocarbon.

The production of very-long-chain fatty acids (VLCFAs), the direct precursors to VLCHCs like this compound, is a critical step. This is achieved through the action of a multi-enzyme complex known as the elongase system . This system sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The substrate specificity of the various elongase enzymes is a key determinant of the final chain length distribution of the CHCs.

The subsequent steps involve the reduction of the VLCFA to a fatty aldehyde, followed by an oxidative decarbonylation reaction, catalyzed by a cytochrome P450 enzyme, which removes one carbon to yield the final hydrocarbon.

Quantitative Data on this compound and Other VLCHCs